Alterporriol E

Description

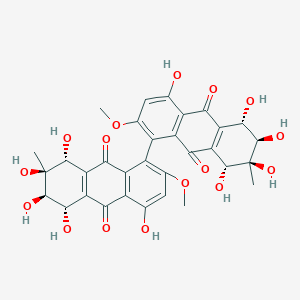

Structure

2D Structure

3D Structure

Properties

CAS No. |

119718-06-8 |

|---|---|

Molecular Formula |

C32H30O16 |

Molecular Weight |

670.6 g/mol |

IUPAC Name |

(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-5-[(5S,6R,7S,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]-2,4-dihydro-1H-anthracene-9,10-dione |

InChI |

InChI=1S/C32H30O16/c1-31(45)27(41)19-17(25(39)29(31)43)21(35)11-7(33)5-9(47-3)13(15(11)23(19)37)14-10(48-4)6-8(34)12-16(14)24(38)20-18(22(12)36)26(40)30(44)32(2,46)28(20)42/h5-6,25-30,33-34,39-46H,1-4H3/t25-,26-,27+,28+,29+,30+,31-,32-/m0/s1 |

InChI Key |

IXBPWSPJMNOFJJ-KNEUHGCLSA-N |

SMILES |

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@@]([C@@H]6O)(C)O)O)O)O)OC)OC)O)O)O)O |

Canonical SMILES |

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O |

Other CAS No. |

119718-06-8 |

Synonyms |

alterporriol E |

Origin of Product |

United States |

Isolation and Origin of Alterporriol E

Fungal Bioprospecting and Isolation Strategies for Alterporriol E

The discovery and isolation of this compound are direct outcomes of bioprospecting efforts targeting fungal secondary metabolites. These strategies typically involve the collection of fungal specimens from diverse environments, cultivation in laboratory settings, extraction of metabolites from the fungal biomass or culture broth, and subsequent purification using chromatographic techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to elucidate the chemical structures of the isolated compounds.

Terrestrial Fungal Sources of this compound and Related Metabolites

Terrestrial fungi, particularly those that exist as plant pathogens or endophytes, have been a primary focus in the search for alterporriol-type compounds. The genera Alternaria and Stemphylium are the most notable producers.

The genus Alternaria is a well-established and prolific source of alterporriol-type dimers. These fungi are ubiquitous in the environment, commonly acting as plant pathogens. researchgate.net The initial discovery of the alterporriol family of bianthraquinones was from Alternaria porri. mdpi.com Subsequent research has identified various Alternaria species as producers of a range of alterporriols. Specifically, this compound, along with Alterporriol D, has been isolated from the terrestrial species Alternaria porri. nih.gov

The genus Stemphylium, which is closely related to Alternaria and often exists as a plant pathogen or endophyte, is another significant producer of this compound. mdpi.com The terrestrial species Stemphylium globuliferum, isolated from the medicinal plant Chenopodium album, has been shown to produce this compound. nih.gov In addition to this compound, this species also produces a suite of related compounds, including Alterporriols A, B, G, and D, as well as altersolanols. nih.gov

Table 1: Terrestrial Fungi Producing this compound and Related Compounds

| Fungal Species | Compound(s) Isolated | Habitat/Source |

| Alternaria porri | Alterporriol D, this compound | Terrestrial (Plant Pathogen) |

| Stemphylium globuliferum | Alterporriol A, B, D, E, G, Altersolanol A | Terrestrial (Endophyte from Chenopodium album) |

While Alternaria and Stemphylium are the principal documented sources, the production of alterporriol-type dimers in other terrestrial fungal genera appears to be rare. Extensive reviews of fungal secondary metabolites highlight the prevalence of various anthraquinones across many fungal genera like Aspergillus, Penicillium, and Fusarium, but the specific alterporriol scaffold is almost exclusively associated with Alternaria and Stemphylium. nih.govmdpi.com Genera that are phylogenetically related to Alternaria, such as Ulocladium, have been investigated and found not to produce key related precursors like altersolanols, suggesting they are not producers of alterporriols. mdpi.com This indicates a specialized biosynthetic capability largely confined to the two primary genera. mdpi.comnih.gov

Marine-Derived Fungi as Sources of this compound

In recent years, bioprospecting has expanded to marine environments, revealing that fungi in these ecosystems are also rich sources of unique natural products. Marine-derived endophytic fungi, in particular, have been found to produce alterporriol compounds.

Mangrove ecosystems, which represent a transition between terrestrial and marine environments, host a diverse array of endophytic fungi that live within the tissues of mangrove plants. researchgate.net These fungi have proven to be a source of alterporriol compounds. An endophytic strain of Stemphylium globuliferum has been found to produce Alterporriol D and E. A separate strain, Stemphylium sp. 33231, isolated from the mangrove plant Bruguiera sexangula var. rhynchopetala, was reported to produce four new alterporriol-type anthranoid dimers along with seventeen known analogues. mdpi.com

Furthermore, endophytic Alternaria species isolated from marine settings are also significant producers. An Alternaria sp. (strain SK11) isolated from the root of the mangrove Excoecaria agallocha in the South China Sea yielded several alterporriol-type dimers, including (+)-aS-alterporriol C and the novel Alterporriol S. frontiersin.orgmdpi.com Another endophytic Alternaria sp. (strain ZJ9-6B) from the mangrove Aegiceras corniculatum was the source of new bianthraquinones designated Alterporriol K, L, and M. mdpi.com

Table 2: Marine-Derived Fungi Producing Alterporriol-Type Compounds

| Fungal Species | Compound(s) Isolated | Habitat/Source |

| Stemphylium globuliferum | Alterporriol D, this compound | Marine |

| Stemphylium sp. 33231 | New alterporriol-type dimers | Endophyte from mangrove Bruguiera sexangula var. rhynchopetala |

| Alternaria sp. SK11 | (+)-aS-alterporriol C, Alterporriol S | Endophyte from mangrove Excoecaria agallocha |

| Alternaria sp. ZJ9-6B | Alterporriol K, L, M | Endophyte from mangrove Aegiceras corniculatum |

Compound Index

Diversity of Marine Fungal Genera Producing Anthraquinones Related to this compound

This compound belongs to the bianthraquinone class of polyketides, which are complex natural products derived from the octaketide pathway. nih.gov While this compound itself has been specifically isolated from the marine endophytic fungus Stemphylium sp. 33231, a wide array of related anthraquinones and their dimeric forms are produced by a diverse assemblage of marine-derived fungal genera. nih.govresearchgate.net These fungi are ubiquitous in marine ecosystems, thriving in niches ranging from sediments and sponges to mangrove plants and algae. mdpi.com

The capacity to synthesize anthraquinone (B42736) scaffolds is widespread in the fungal kingdom, and several prominent genera isolated from marine environments are known for producing these compounds. nih.gov The most notable producers include species from the genera Aspergillus, Penicillium, Stemphylium, and Alternaria. nih.govmdpi.comrsc.org In addition to these, other genera such as Eurotium, Fusarium, Trichoderma, Acremonium, Halorosellinia, Microsphaeropsis, Monodictys, and Phomopsis have also been identified as producers of anthraquinone derivatives. mdpi.comnih.gov The co-occurrence of monomeric anthraquinones and their dimeric counterparts, like the alterporriols, is a common feature in the metabolic profiles of these fungi. nih.gov This highlights a shared biosynthetic capability among distinct fungal lineages, particularly those adapted to the unique and competitive marine environment.

Table 1: Marine Fungal Genera Producing Anthraquinones and Related Compounds

| Fungal Genus | Marine Habitat Example | Reference |

|---|---|---|

| Stemphylium | Mangrove Endophyte, Sponges | nih.govnih.gov |

| Alternaria | Mangrove Endophyte | nih.gov |

| Aspergillus | Marine Sediments, Sponges, Algae | mdpi.comrsc.org |

| Penicillium | Marine Sediments, Sponges | mdpi.comrsc.org |

| Fusarium | Mangrove Endophyte | mdpi.comrsc.org |

| Trichoderma | Marine Sponges | nih.gov |

| Eurotium | Marine Sponges | mdpi.com |

| Acremonium | Marine Sediments | mdpi.com |

Cultivation and Fermentation Methodologies for Enhanced this compound Yields

The production of this compound has been documented from the solid-state fermentation (SSF) of Stemphylium sp. 33231 on a rice medium. nih.govresearchgate.net Enhancing the yield of a specific secondary metabolite like this compound from its producing fungus is a critical challenge in natural product chemistry. The "One Strain, Many Compounds" (OSMAC) approach is a fundamental strategy employed to address this, postulating that a single fungal strain can produce a variety of metabolites, or alter the quantity of existing ones, in response to changes in cultivation conditions. nih.gov

Optimizing fermentation parameters is key to maximizing product yield. This involves systematically varying physical and chemical factors of the culture environment. For solid-state fermentation, critical parameters include the choice of substrate, initial moisture content, temperature, fermentation time, and the composition of the nutrient medium. sciopen.comresearchgate.net

Key Cultivation Strategies for Enhancing Yield:

Media Composition: The type of solid substrate and the nutrient composition significantly influence fungal metabolism. While rice was used for the initial isolation of this compound, other agro-industrial residues like wheat bran, corn flour, or soybean meal could be explored. nih.govresearchgate.net Studies on the related genus Alternaria show that different media, such as Potato Dextrose Agar (PDA), Oatmeal Agar (OMA), and Richard's medium, result in significant variations in growth and metabolite production. researchtrend.netresearchgate.netthepharmajournal.com The carbon-to-nitrogen ratio is a crucial factor, and supplementing the medium with different nitrogen sources (e.g., peptone, yeast extract) can dramatically alter secondary metabolite profiles. researchgate.net

Physical Parameters: Temperature and initial moisture content are vital for SSF. The optimal temperature for growth and metabolite production must be determined empirically for Stemphylium sp. 33231, but typically ranges from 25-30°C for many fungi. sciopen.comthepharmajournal.com Initial moisture content for SSF is often optimized between 60% and 80% to support mycelial growth and enzymatic processes without creating anaerobic conditions. sciopen.comresearchgate.net

Fermentation Time: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase (idiophase). researchgate.net Monitoring the production of this compound over a time course (e.g., from 7 to 36 days) would be necessary to identify the optimal harvest time. sciopen.commdpi.com

The systematic optimization of these parameters, potentially using statistical methods like orthogonal design, can lead to a rational and efficient enhancement of this compound yields. sciopen.com

Advanced Separation and Purification Methodologies for this compound Isolation

The isolation of pure this compound from a complex fungal fermentation extract is a multi-step process that relies on a sequence of advanced separation and purification techniques. The process begins after fermentation and extraction, yielding a crude extract that contains a mixture of numerous metabolites.

Chromatographic Techniques in this compound Isolation

Chromatography is the cornerstone of purification for natural products like this compound. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. Due to the complexity of the crude extract, a combination of different chromatographic methods is required.

The general workflow for purifying alterporriol-type compounds involves several stages: researchgate.netmdpi.com

Initial Fractionation by Column Chromatography (CC): The crude extract is first subjected to low-pressure column chromatography. Silica (B1680970) gel is a common stationary phase used for initial separation, with a mobile phase consisting of a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) or methanol). This step separates the complex mixture into several less complex fractions based on polarity.

Size-Exclusion Chromatography: Fractions containing compounds of interest are often further purified using size-exclusion chromatography. Sephadex LH-20 is a frequently used stationary phase that separates molecules based on their size. Elution with a solvent like methanol (B129727) can effectively remove pigments and other impurities of different molecular weights. mdpi.com

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC. This technique offers high resolution and is essential for separating structurally similar compounds. A reversed-phase C18 column is commonly used, with a mobile phase often consisting of a methanol/water or acetonitrile (B52724)/water gradient. Since alterporriols can exist as atropisomers (isomers arising from hindered rotation around a single bond), chiral HPLC may be necessary to separate these stereoisomers. nih.gov

Throughout the process, fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to track the presence of the target compound. The structure of the purified compound is then confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). mdpi.com

Modern Extraction and Pre-treatment Methods for this compound

The successful isolation of this compound begins with efficient extraction from the fungal culture, which itself can be enhanced by appropriate pre-treatment of the biomass.

Pre-treatment of Fungal Culture: For solid-state fermentation, the fermented substrate (e.g., rice) is typically harvested and dried to halt fungal metabolism and remove water, which can interfere with the extraction process. Lyophilization (freeze-drying) is a preferred method as it preserves the chemical integrity of thermolabile compounds better than oven-drying. nih.gov The dried material is then ground into a fine powder to increase the surface area, facilitating maximum solvent penetration and extraction efficiency.

Extraction: The powdered, pre-treated fungal culture is then subjected to solvent extraction. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like anthraquinones from fungal cultures. researchgate.net The extraction is often performed exhaustively by soaking the material in the solvent for extended periods (e.g., 24-48 hours), a process that may be repeated multiple times to ensure complete recovery of the metabolites. Sonication-assisted extraction can be employed to enhance the process by using ultrasonic waves to disrupt cell walls and improve solvent penetration. nih.gov

Downstream Pre-treatment of Crude Extract: After extraction, the solvent is evaporated under reduced pressure to yield a crude extract. This extract often contains a high concentration of lipids and fats, which can interfere with subsequent chromatographic purification. A common pre-treatment step is liquid-liquid partitioning. For instance, the crude extract can be partitioned between n-hexane and methanol. The nonpolar lipids preferentially dissolve in the n-hexane layer, while the more polar anthraquinones remain in the methanol layer. researchgate.net This defatting step yields a cleaner extract that is more amenable to chromatographic separation. Further cleanup can be achieved using solid-phase extraction (SPE) cartridges, which provide a rapid way to remove highly polar or nonpolar impurities before HPLC analysis. nih.gov

Elucidation of the Absolute Stereochemistry of Alterporriol E

Computational Chemistry Approaches for Stereochemical Confirmation

Time-Dependent Density Functional Theory (TDDFT) Calculations for ECD Spectra

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful tool for predicting the Electronic Circular Dichroism (ECD) spectra of chiral molecules. researchgate.netnih.gov This computational method allows for the simulation of ECD spectra based on the molecule's electronic structure and conformation. By comparing the theoretically calculated spectrum with the experimentally measured one, the absolute configuration of a molecule can be confidently assigned. researchgate.netnih.gov

For a molecule as complex as Alterporriol E, the process typically begins with a conformational search to identify the most stable three-dimensional arrangements of the molecule in solution. nih.gov These low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). nih.gov Following optimization, TDDFT calculations are performed on each significant conformer to generate their individual ECD spectra. nih.govdoi.org The final theoretical ECD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers. nih.govdoi.org

While the specific numerical data from the TDDFT calculations for this compound are not detailed in the primary literature, the comparison of the experimental and theoretical spectra provided crucial support for the assignment of its absolute stereochemistry. nih.gov The agreement between the calculated and observed Cotton effects in the ECD spectrum would have been the basis for this confirmation. An illustrative data table of what such calculations would produce is presented below.

Table 1: Illustrative TDDFT-Calculated ECD Data for a Representative Conformer of this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |

| 1 | 380 | 0.125 | +25.4 |

| 2 | 355 | 0.098 | -15.2 |

| 3 | 320 | 0.254 | +45.8 |

| 4 | 295 | 0.187 | -30.1 |

| 5 | 270 | 0.311 | +60.5 |

| 6 | 250 | 0.205 | -42.3 |

Note: The data in this table are illustrative and represent the type of output generated by TDDFT-ECD calculations. The actual values for this compound are not publicly available.

Polyketide Synthase (PKS) Mediated Biosynthesis of this compound Scaffold

The carbon framework of the this compound monomer is constructed by a type I iterative non-reducing polyketide synthase (NR-PKS), a class of large, multi-domain enzymes central to the biosynthesis of many fungal aromatic compounds nih.govacs.org.

In fungi, the biosynthesis of the anthraquinone (B42736) core proceeds exclusively through the acetate-malonate pathway, a defining route for many fungal polyketides nih.gov. This pathway utilizes simple building blocks from primary metabolism to construct complex secondary metabolites. The process is initiated with a starter unit, typically acetyl-CoA, which is sequentially condensed with several extender units of malonyl-CoA nih.govrsc.orgslideshare.net.

Each condensation step, a decarboxylative Claisen condensation, extends the growing poly-β-keto chain by two carbon atoms. For an anthraquinone monomer like those that form this compound, this involves the incorporation of one acetyl-CoA and seven malonyl-CoA units to form an octaketide chain nih.gov. This linear poly-β-keto intermediate is a highly reactive species that remains tethered to the PKS enzyme complex before undergoing cyclization.

The enzymes responsible for constructing the anthraquinone scaffold are non-reducing polyketide synthases (NR-PKSs). nih.govmdpi.com Unlike other classes of PKSs, NR-PKSs lack reductive domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). mdpi.com This absence of reductive steps ensures that the polyketide chain remains a highly reactive poly-β-ketone intermediate, which is primed for spontaneous cyclization into aromatic structures. mdpi.com

A critical function of the NR-PKS is to control the regioselective cyclization of this unstable intermediate. The enzyme guides the folding of the polyketide chain, dictating which carbons will form bonds to create the specific tricyclic aromatic core of the anthraquinone. This enzymatic control prevents the formation of non-native products and ensures the correct scaffold is produced with high fidelity nih.govnih.gov.

| Domain | Function in NR-PKS |

| Starter Unit:Acyl-Carrier Protein Transacylase (SAT) | Selects and loads the initial acyl-CoA starter unit (e.g., acetyl-CoA). acs.orgmdpi.com |

| Ketosynthase (KS) | Catalyzes the sequential decarboxylative Claisen condensations between the growing polyketide chain and malonyl-CoA extender units. acs.orgnih.gov |

| Acyltransferase (AT/MAT) | Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein. acs.orgnih.gov |

| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains. mdpi.com |

| Product Template (PT) | Controls the regioselective aldol (B89426) cyclization and aromatization of the poly-β-keto intermediate, defining the final aromatic scaffold. pnas.orgnih.govnih.gov |

| Thioesterase (TE) / Claisen Cyclase (CLC) | Catalyzes the release of the final product from the ACP, often involving a final cyclization event. acs.orgmdpi.com |

Embedded within the multidomain NR-PKS, the Product Template (PT) domain plays a pivotal role in determining the structure of the final polyketide product nih.gov. The PT domain functions as an aldol cyclase, responsible for sequestering the highly reactive poly-β-ketone chain and catalyzing the crucial first intramolecular aldol condensation that initiates the cyclization cascade pnas.orgnih.govpnas.org.

The PT domain's active site acts as a mold, forcing the flexible polyketide chain into a specific conformation that favors a particular cyclization pattern over other thermodynamically viable alternatives pnas.orgpnas.org. Phylogenetic analyses have shown that PT domains can be classified into groups that correspond to unique cyclization regioselectivities (e.g., C4-C9 vs. C6-C11 cyclization) nih.gov. By precisely controlling the folding and the initial ring closure, the PT domain dictates the core structure of the anthraquinone monomer that will ultimately become part of this compound.

Dimerization Mechanisms in this compound Formation

This compound is a bianthraquinone, meaning it is a dimer composed of two anthraquinone-derived monomers linked by a C-C bond encyclopedia.pubresearchgate.net. The formation of this dimer from its constituent monomers is a key late step in the biosynthetic pathway.

The dimerization of the anthraquinone monomers is achieved through an oxidative coupling reaction. This process involves the formation of a carbon-carbon bond between the two aromatic units digitellinc.comrsc.org. In fungi, such phenolic coupling reactions are often mediated by enzymes like laccases or cytochrome P450 monooxygenases nih.govnih.gov. These enzymes generate radical intermediates on the phenolic substrates, which then couple to form the dimeric structure. The specific regioselectivity of the coupling—determining which carbons on the two monomers become linked—is controlled by the enzyme, ensuring that a specific constitutional isomer is formed.

The C-C single bond that links the two anthraquinone units in this compound is a stereogenic axis. Due to steric hindrance, rotation around this bond is restricted, giving rise to a form of axial chirality known as atropisomerism nih.govnih.govacs.org. Consequently, this compound can exist as a pair of stable, non-interconverting atropisomers (enantiomers that are conformational isomers).

An exploration of the biosynthetic pathways of this compound reveals a complex and fascinating process rooted in polyketide metabolism. This article delves into the formation of its dimeric anthraquinone structure, the elucidation of its metabolic origins through precursor studies, and the genetic and enzymatic machinery that governs its creation.

Structure Activity Relationship Sar Studies of Alterporriol E and Analogues

Impact of Structural Modifications on Biological Activities of Alterporriol E

Structural modifications, ranging from subtle changes in stereochemistry to the addition of various substituent groups and the nature of dimerization, can profoundly alter the biological profile of this compound.

This compound is a dimeric tetrahydroanthraquinone (B8792033) characterized by atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond. nih.gov This creates stereoisomers that are non-superimposable mirror images. This compound and Alterporriol D are known atropisomers. nih.gov The specific spatial arrangement of the two monomeric units is crucial for biological activity. Studies on the absolute stereochemistry of alterporriol-type compounds have established the relationship between the C8-C8' axial bonding and the polyol moieties. nih.gov

The significance of this stereoisomerism is highlighted by the differing bioactivities observed between isomers. For instance, different atropisomers can exhibit varied potency in their cytotoxic or enzyme-inhibitory effects. Research on alterporriol-type dimers isolated from the mangrove endophytic fungus Alternaria sp. (SK11) identified (+)-aS-alterporriol C, an atropisomer that exhibited strong inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), demonstrating that the specific axial chirality is a key determinant of its bioactivity. doaj.orgmdpi.com The comparison of experimental and theoretical circular dichroism (CD) spectra is a critical technique used to determine the axial stereochemistry of these complex dimers. nih.gov

The type and position of substituent groups on the core anthraquinone (B42736) structure are critical modulators of bioactivity. In a broad study of anthraquinones, the number and location of hydroxyl (-OH) groups on the aromatic rings were found to significantly influence their potency against various pathogens. mdpi.com While specific studies extensively detailing the role of every substituent on this compound are limited, comparisons between its analogues offer valuable clues.

This compound is a bianthraquinone, a dimer formed from two tetrahydroanthraquinone units. nih.gov The process of dimerization itself, as well as the specific linkage connecting the monomers, has a profound impact on biological activity. Some studies suggest that monomeric anthraquinone derivatives may possess better antibacterial activity than their dimeric counterparts in certain assays. nih.gov However, many dimeric alterporriols display significant bioactivity that their constituent monomers may lack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. mst.dkyoutube.com These models translate variations in molecular properties—such as steric (size and shape), electronic (charge distribution), and hydrophobic features—into a mathematical equation that can predict the activity of new, untested compounds. nih.govmdpi.com

While specific, published QSAR models exclusively for this compound were not identified in the reviewed literature, the principles of QSAR are fundamental to understanding its SAR. The data gathered from studying this compound and its analogues provide the necessary foundation for developing such models. nih.gov For instance, a QSAR model for alterporriol-type compounds would analyze descriptors such as:

Topological Descriptors: Describing the connectivity and branching of the carbon skeleton.

Physicochemical Properties: Including lipophilicity (LogP), solubility (LogS), and molar weight, which have been calculated for compounds from the Stemphylium genus. nih.gov

Electronic Descriptors: Quantifying the effects of different substituent groups on the electron distribution across the molecule.

By correlating these descriptors with observed biological activities (e.g., MIC values against bacteria or IC₅₀ values against cancer cells), a predictive model could be built. rsc.orgnih.gov Such a model would be invaluable for rationally designing novel tetrahydroanthraquinone derivatives with enhanced potency and selectivity.

Relationship Between Lipophilicity and Bioactivity of this compound

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a crucial physicochemical property that describes a compound's affinity for fatty or nonpolar environments versus aqueous ones. nih.gov This characteristic is paramount for a drug's pharmacokinetic profile, including its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells, to reach its intracellular target. youtube.com

Comparative SAR Analysis of this compound with Other Tetrahydroanthraquinones

Comparing this compound with other natural tetrahydroanthraquinones, both monomeric and dimeric, provides a broader context for its structure-activity relationships. nih.gov Tetrahydroanthraquinones are a diverse class of microbial secondary metabolites known for a range of activities, including anticancer and antimicrobial effects. nih.gov

When compared to its monomeric precursor, altersolanol A, the dimeric structure of this compound results in a distinct biological profile. Altersolanol A exhibits potent cytotoxicity against certain cancer cell lines and has its own spectrum of antimicrobial activity. nih.govnih.gov The dimerization to form this compound and its atropisomer Alterporriol D leads to compounds with potent, but slightly different, antibacterial activities, particularly against Bacillus cereus, Staphylococcus aureus, and E. coli. rsc.orgnih.gov

Within the family of dimeric alterporriols, the comparison is also revealing. As shown in Table 1, this compound is among the more potent antibacterial agents in its immediate family. rsc.org Alterporriol B and C show narrower or more selective activity, while Alterporriol A is largely inactive. rsc.orgnih.gov This demonstrates that the specific combination of stereochemistry, linkage type, and substituent pattern in this compound is highly optimized for antibacterial action compared to many of its close relatives. This comparative analysis is essential for identifying the most promising structural scaffolds within the tetrahydroanthraquinone class for further development. nih.gov

Biological Activities and Mechanistic Research of Alterporriol E

Anticancer Potential and Mechanistic Insights

Research into the direct anticancer potential of Alterporriol E is limited in publicly available scientific literature. While the broader class of anthraquinones and related alterporriol compounds have demonstrated cytotoxic effects, specific data for this compound remains sparse.

Cytotoxic Activity of this compound Against Cancer Cell Lines

Specific studies detailing the cytotoxic activity of this compound against human cancer cell lines, including IC50 values, are not extensively documented in the reviewed literature. However, some research provides general indications of its bioactivity. This compound, as part of a group of compounds including Alterporriols A-D, demonstrated moderate lethality in the brine shrimp (Artemia salina) assay, with a reported LD50 value of 10 μM. mdpi.com While the brine shrimp lethality assay is a general screen for toxicity and can suggest potential cytotoxic capabilities, it is not a direct measure of anticancer activity against specific cell lines.

In contrast, other related compounds have shown more defined cytotoxic profiles. For instance, Altersolanol A has exhibited significant inhibitory activity against HCT-116 and MCF-7 cancer cells. nih.gov Similarly, Alterporriol L, another bianthraquinone derivative, was found to effectively inhibit the growth and proliferation of breast cancer cell lines in a dose-dependent manner. nih.gov Research on Alterporriol G also indicated cytotoxic effects against the murine L5178Y cancer cell line. nih.gov

Table 1: General Cytotoxicity Data for this compound

| Compound | Assay | Result | Source(s) |

|---|---|---|---|

| This compound (as part of a group) | Brine Shrimp Lethality | LD50: 10 μM | mdpi.com |

Proposed Mechanisms of Action in Antiproliferative Effects

Due to the lack of specific studies on the anticancer activity of this compound, its precise mechanisms of action in antiproliferative effects have not been elucidated. However, the mechanisms of structurally related compounds offer potential insights.

For example, the anticancer mechanism of Alterporriol L in breast cancer cells is suggested to involve the destruction of mitochondria. nih.gov This process includes changes in reactive oxygen species (ROS) levels, mitochondrial membrane potential, and cytosolic free calcium, ultimately leading to apoptosis or necrosis. nih.gov

More broadly, alternariol (B1665735) and its derivatives, which share a structural relationship with alterporriols, are known to exert anticancer effects through multiple pathways. These mechanisms include inducing oxidative stress, causing mitochondrial dysfunction, triggering cell cycle arrest, and promoting apoptotic cell death. frontiersin.org Other proposed mechanisms for related anthraquinones involve the inhibition of nucleic acid and protein synthesis. researchgate.net It is plausible that this compound could share some of these mechanisms, but specific research is required for confirmation.

Antimicrobial Activities and Underlying Mechanisms

This compound has demonstrated notable antimicrobial properties, particularly against pathogenic bacteria.

Antibacterial Activity of this compound against Pathogenic Microorganisms

This compound has shown potent and specific antibacterial activity. Research has identified it as an effective agent against both Gram-positive and Gram-negative bacteria. Specifically, it displayed strong antimicrobial activity against Bacillus cereus and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values of 2.5 μM and 5.0 μM, respectively. researchgate.net This targeted efficacy highlights its potential as a lead compound for further antibacterial drug development.

Table 2: Antibacterial Activity of this compound

| Compound | Target Microorganism | MIC Value (μM) | Source(s) |

|---|---|---|---|

| This compound | Bacillus cereus | 2.5 | researchgate.net |

| This compound | Escherichia coli | 5.0 | researchgate.net |

Antifungal Activity of this compound and Derivatives

There is currently a lack of specific data on the antifungal activity of this compound in the reviewed scientific literature. However, the broader family of anthraquinones and compounds isolated from the Alternaria genus, from which alterporriols are derived, have known antifungal properties. For instance, purpurin, another anthraquinone (B42736), has been reported to inhibit the biofilm formation of Candida dubliniensis. mdpi.com Additionally, altenusin, a compound from an endophytic Alternaria species, has shown potent activity against the pathogenic fungus Paracoccidioides brasiliensis. reviberoammicol.com These findings suggest that while this compound's specific antifungal profile is uncharacterized, its chemical class is known to possess such activities.

Exploration of Mechanisms of Bacterial Growth Inhibition

The precise molecular mechanism by which this compound inhibits bacterial growth has not been specifically investigated. However, research into the antibacterial mechanisms of the wider anthraquinone class provides a probable framework. The antibacterial actions of anthraquinones are multifaceted and can include:

Inhibition of Biofilm Formation: Some anthraquinone derivatives, like diacerein, have been shown to inhibit the initial adhesion stage of biofilm development. researchgate.net

Cell Wall and Membrane Disruption: The lipophilic nature of some of these compounds allows them to interfere with bacterial cell membranes, leading to a loss of integrity. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis: A key mechanism for many antibacterial agents is the interference with essential cellular processes like DNA replication and protein production. nih.govrsc.org

Blockage of Energy Metabolism: Anthraquinones may disrupt bacterial energy metabolism, for example, by affecting oxidative phosphorylation pathways. researchgate.net

Given its structure, it is plausible that this compound employs one or more of these mechanisms to exert its antibacterial effects, but further targeted research is necessary to confirm the specific pathways involved.

Other Pharmacological Activities

This compound and its related dimeric anthraquinone compounds have been the subject of investigation for a range of pharmacological effects beyond their other known bioactivities. Research has explored their potential in modulating inflammatory processes, inhibiting enzymes relevant to metabolic disease, and their capacity as antiviral agents.

Anti-inflammatory Effects of this compound and Related Compounds

Anthraquinones, the chemical class to which this compound belongs, are widely recognized for their anti-inflammatory potential. mdpi.comewha.ac.krnih.gov These compounds can modulate inflammatory responses by suppressing the expression of key inflammatory mediators. ewha.ac.kr For instance, some anthraquinones have been shown to inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) pathways, which are crucial in regulating the expression of inflammatory genes like cyclooxygenase-2 (COX-2). ewha.ac.kr

While direct studies on this compound are limited, research on closely related bianthraquinones isolated from the marine-derived fungus Stemphylium sp. provides significant insight. nih.gov The related compounds, alterporriol Z1 and alterporriol Z2, demonstrated moderate anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Their mechanism involves the significant inhibition of nitric oxide (NO) production and the suppression of the expression of inducible nitric oxide synthase (iNOS) and COX-2, both of which are key enzymes in the inflammatory cascade. nih.govnih.gov The broad anti-inflammatory and antinociceptive properties of anthraquinones suggest their potential contribution to the immunoregulatory roles of the natural sources from which they are derived. ewha.ac.kr

| Compound | Source Organism | Bioactivity | Mechanism of Action |

| Alterporriol Z1 & Z2 | Stemphylium sp. | Moderate anti-inflammatory | Inhibited NO production; Suppressed iNOS and COX-2 expression. nih.gov |

| Anthraquinone-2-carboxylic acid | Brazilian Taheebo | Anti-inflammatory & Antinociceptive | Suppressed COX-2 expression; Inhibited NF-κB and AP-1 pathways. ewha.ac.kr |

| Aloe-emodin | Aloe vera | Anti-inflammatory | Inhibited iNOS and prostaglandin (B15479496) E2. nih.gov |

α-Glucosidase Inhibitory Activity

α-Glucosidase inhibitors are a class of therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate breakdown in the small intestine. nih.govnih.gov Natural products are a significant source of new α-glucosidase inhibitors, with many secondary metabolites, including alkaloids, flavonoids, and other phenolic compounds, showing promise. nih.govmdpi.com

While there is no direct evidence of this compound possessing α-glucosidase inhibitory activity, studies have shown that the fungal genus from which it is derived is a source of such compounds. Two fractions isolated from the endophytic fungus Alternaria destruens were found to possess α-glucosidase inhibitory activity. mdpi.com This suggests that fungi of the Alternaria genus produce metabolites capable of this enzymatic inhibition. However, specific testing of this compound is required to confirm whether it contributes to this activity.

| Source | Compound/Extract | Bioactivity |

| Alternaria destruens | Fungal Fractions (AF1 and AF2) | α-glucosidase inhibition. mdpi.com |

| Various Plants | Flavonoids, Phenols, Terpenoids | Potent α-glucosidase inhibition. nih.govnih.govresearchgate.net |

| Microorganisms | Various Metabolites | Production of α-glucosidase inhibitors like miglitol. mdpi.com |

Antiviral Properties

The search for novel antiviral agents from natural sources is an active area of research, and fungal metabolites are considered a promising resource. mdpi.comfrontiersin.org The anthraquinone class of compounds, in particular, has been investigated for a variety of biological properties, including antiviral effects. researchgate.net

Specific research into the antiviral potential of alterporriols has yielded targeted results. In a study assaying a range of compounds against the porcine reproductive and respiratory syndrome virus (PRRSV), Alterporriols A–E were tested. mdpi.com In this specific screen, however, they did not exhibit antiviral activity, whereas other co-isolated hydroanthraquinone derivatives did. mdpi.com This indicates that the antiviral capacity within this broad class of fungal metabolites can be highly specific to the molecular structure. While general studies point to the potential of anthraquinones and related polyketides as antiviral leads, further screening against a wider array of viruses would be necessary to fully determine the antiviral spectrum, if any, of this compound. nih.govmdpi.com

Ecological Roles and Significance of this compound

Secondary metabolites produced by microorganisms are not only significant for their pharmacological potential but also for the crucial ecological roles they play. mdpi.comresearchgate.net this compound, as a product of endophytic fungi, is situated at the interface of complex biological interactions and contributes to broader ecosystem functions.

Role of this compound in Fungal-Host Plant Interactions

This compound has been isolated from endophytic fungi of the genera Alternaria and Stemphylium, which live within the tissues of host plants, such as mangroves, without causing apparent disease. mdpi.comnih.gov This symbiotic relationship is often mediated by a complex chemical exchange, where fungal secondary metabolites play a pivotal role. nih.govmdpi.com

Contributions to Ecosystem Dynamics

The ecological significance of microbial metabolites like this compound extends beyond the host-fungus relationship to the wider ecosystem. mdpi.com Fungi are ubiquitous organisms that are fundamental to nutrient cycling and energy flow. researchgate.net Marine-derived fungi, the source of many alterporriols, are involved in critical processes such as the global carbon cycle. mdpi.com

Advanced Analytical Methodologies for Alterporriol E Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the qualitative and quantitative analysis of Alterporriol E. A specific HPLC method for the determination of Alterporriol D and E in the fermentation broth of Alternaria porri has been developed, highlighting its utility in monitoring the production of these compounds. nih.gov

For the analysis of complex anthraquinones like this compound, reversed-phase (RP) HPLC is commonly employed. The separation is typically achieved on a C18 column. The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This setup allows for the efficient separation of various fungal metabolites. nih.govmdpi.com

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. This compound, being a chromophoric molecule, exhibits characteristic UV absorption maxima that are utilized for its detection and quantification. For instance, related alterporriol compounds show UV absorption bands around 220, 248, 288, and 362 nm. nih.gov The quantitative analysis relies on the comparison of the peak area of the analyte with that of a certified reference standard, using a calibration curve to ensure accuracy.

Table 1: Representative HPLC Parameters for Analysis of Alterporriol-type Compounds

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-Phase C18 |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Wavelengths | ~220-370 nm |

| Quantification | External standard calibration |

This table presents typical parameters inferred from methods used for related fungal polyketides.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for the sensitive and selective analysis of this compound. This technique combines the powerful separation capabilities of HPLC with the precise mass determination of mass spectrometry, enabling confident identification and accurate quantification of the compound in complex matrices, such as fungal extracts. mdpi.com

LC-MS/MS and LC-Orbitrap-MS for High-Resolution Analysis

For enhanced structural elucidation and specificity, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), particularly with an Orbitrap mass analyzer, are employed. nih.gov In LC-MS/MS, the precursor ion corresponding to the molecular weight of this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly selective detection and confirmation of the analyte's identity. While a specific fragmentation pattern for this compound is not widely published, bianthrones typically cleave at the central C-C bond linking the two monomeric units, as well as undergo losses of small molecules like water and carbon monoxide.

LC-Orbitrap-MS provides high-resolution and accurate mass data, which is crucial for determining the elemental composition of this compound and distinguishing it from other co-eluting compounds with the same nominal mass. nih.govresearchgate.net This is particularly valuable in the context of metabolomics studies of Alternaria and Stemphylium species, where a vast number of secondary metabolites are often present. nih.gov The high mass accuracy of Orbitrap analyzers allows for the confident identification of unknown metabolites by comparing their exact mass to theoretical values in chemical databases.

Table 2: LC-MS Parameters for Fungal Metabolite Profiling Applicable to this compound

| Parameter | Typical Conditions |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| Polarity | Positive and/or Negative Ion Mode |

| Mass Analyzer | Quadrupole-Orbitrap or Triple Quadrupole |

| Scan Mode | Full Scan (for Orbitrap), Selected Reaction Monitoring (SRM) for MS/MS |

| Collision Energy | Optimized for fragmentation of the precursor ion |

This table outlines common parameters used in the LC-MS analysis of Alternaria and Stemphylium secondary metabolites.

DESI-HRMS in Direct Sample Analysis

Desorption Electrospray Ionization-High Resolution Mass Spectrometry (DESI-HRMS) is an ambient ionization technique that allows for the direct analysis of secondary metabolites on the surface of fungal cultures with minimal sample preparation. researchgate.net This technique can be used to visualize the spatial distribution of this compound and other metabolites within a fungal colony or in co-culture experiments, providing insights into their ecological roles. researchgate.net While specific applications of DESI-HRMS for this compound imaging are not yet widely reported, its use in imaging other fungal metabolites suggests its potential for in-situ analysis of alterporriols.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. However, its application to large, non-volatile, and thermally labile molecules like this compound is limited. Direct analysis of this compound by GC-MS is not feasible due to its low volatility.

For GC-MS analysis to be possible, a derivatization step would be required to convert the polar hydroxyl groups of this compound into more volatile silyl (B83357) ethers. This approach is common for the analysis of other natural products like steroids. nih.gov However, the complexity and potential for incomplete derivatization of a large molecule like this compound make this method less straightforward than LC-MS. To date, there are no established GC-MS methods specifically reported for the analysis of this compound.

Thin-Layer Chromatography (TLC) in Screening and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the initial screening of fungal extracts for the presence of this compound and for monitoring its purification. researchgate.net In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate by capillary action, separating the components of the sample based on their differential partitioning between the two phases.

For the separation of anthraquinones, normal-phase TLC on silica gel plates is typically used. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like chloroform (B151607) or benzene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often employed. researchgate.net The separated compounds appear as distinct spots on the plate.

Visualization of the spots can be achieved under UV light, as the conjugated system of this compound allows it to absorb UV radiation and appear as a dark spot on a fluorescent background. researchgate.net Alternatively, various staining reagents can be used to visualize the compounds.

Immunoanalytical Techniques for this compound Detection

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. These methods are widely used for the detection of various mycotoxins in food and environmental samples. nih.gov

The development of an immunoassay for this compound would require the production of specific antibodies that can recognize and bind to the molecule. This involves synthesizing a hapten (a small molecule that is chemically similar to this compound) and conjugating it to a larger carrier protein to elicit an immune response. While immunoassays have been developed for other mycotoxins produced by Alternaria species, there are currently no commercially available or published immunoanalytical methods specifically for the detection of this compound. nih.govresearchgate.net The development of such an assay could provide a rapid and high-throughput screening tool for this particular mycotoxin.

Enzyme Immunoassays (EIAs/ELISA) for High-Throughput Screening

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunoassay used extensively for the rapid screening of mycotoxins in various commodities like cereals, feed, and milk. elisakits.co.ukgoldstandarddiagnostics.us This technique leverages the high specificity of antibody-antigen binding to detect and quantify target molecules. elisakits.co.uk In a typical competitive ELISA format for mycotoxin analysis, a microplate is coated with antibodies specific to the target toxin. When a sample extract is added along with a known quantity of an enzyme-labeled toxin (tracer), the toxin from the sample and the tracer compete for the limited antibody binding sites. nih.gov The amount of tracer that binds is inversely proportional to the concentration of the toxin in the sample. elisakits.co.uk A substrate is then added, which reacts with the bound enzyme to produce a color change, the intensity of which can be measured to determine the toxin concentration. elisakits.co.uk

The primary advantages of ELISA are its suitability for high-throughput screening, speed, ease of use, and high sensitivity, with results often available in minutes or a few hours. elisakits.co.ukgoldstandarddiagnostics.uscusabio.com While specific commercial ELISA kits for this compound are not commonly cited, the technology is well-established for other anthraquinones and major mycotoxins. mzfoodtest.com The development of an ELISA for this compound would require the production of specific polyclonal or monoclonal antibodies that recognize its unique structure. The principle remains a viable and valuable approach for screening large numbers of samples for potential contamination.

Table 1: Examples of Commercial ELISA Kits for Mycotoxin Screening This table illustrates the typical characteristics and performance of ELISA kits for common mycotoxins, demonstrating the technology's applicability for rapid screening.

| Target Mycotoxin | Sample Type | Detection Range | Assay Time |

| Aflatoxin B1 (AFB1) | Cereal/Feed, Edible Oil | 1.5 - 81 ppb | 15-20 minutes |

| Deoxynivalenol (DON) | Cereal/Feed and Feedstuff | 100 - 8100 ppb | 15-20 minutes |

| Ochratoxin A (OTA) | Wheat/Corn/Soybean/Feed | 1.5 - 40.5 ppb | 30-60 minutes |

| Zearalenone (ZEN) | Corn/Wheat/Barley/Feed | 30 - 810 ppb | 15-20 minutes |

| Fumonisin B1 (FB1) | Feedstuff and Corn | 30 - 810 ppb | ~20 minutes |

| Data synthesized from publicly available information on commercial mycotoxin ELISA kits. cusabio.commzfoodtest.com |

Immunoaffinity Chromatography (IAC) for Sample Clean-up

Immunoaffinity chromatography (IAC) is a highly selective sample preparation and purification technique that utilizes the specific binding between an antibody and its target antigen. nih.gov IAC columns are packed with a solid support (e.g., sepharose gel) to which monoclonal or polyclonal antibodies specific for a target mycotoxin, or a group of related toxins, are covalently bound. r-biopharm.comshim-pol.pl

When a crude sample extract is passed through the column, the target analyte (such as an anthraquinone) is captured by the immobilized antibodies, while other matrix components that could interfere with subsequent analysis are washed away. nih.govr-biopharm.com The purified analyte is then eluted from the column by changing the pH or solvent conditions to disrupt the antibody-antigen binding. nih.gov This clean-up step is crucial for increasing the accuracy and reliability of quantitative analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly when dealing with complex matrices like food and feed. r-biopharm.comnih.gov By reducing matrix effects, IAC helps to achieve lower detection limits and more robust results. nih.gov

While specific IAC columns for this compound are not standard commercial products, the technology is widely applied for the analysis of numerous mycotoxins, including those structurally related to this compound. r-biopharm.comshim-pol.pl

Table 2: Application of Immunoaffinity Columns (IAC) in Mycotoxin Analysis This table provides examples of commercially available IAC columns, highlighting their role as a standard method for sample clean-up prior to instrumental analysis.

| IAC Product Name | Target Mycotoxin(s) | Primary Application |

| AflaCLEAN / RIDA® Aflatoxin | Aflatoxins (B1, B2, G1, G2) | Sample clean-up for HPLC or LC-MS/MS |

| OtaCLEAN / EASI-EXTRACT® OCHRATOXIN A | Ochratoxin A | Sample clean-up for HPLC or LC-MS/MS |

| ZearaCLEAN / RIDA® Zearalenon | Zearalenone | Sample clean-up for HPLC or LC-MS/MS |

| AOF MS-PREP® | Aflatoxin, Ochratoxin A, Fumonisin | Multi-mycotoxin sample clean-up for LC-MS/MS |

| Data synthesized from publicly available information on commercial IAC products. r-biopharm.comshim-pol.pl |

Development of Multi-Analyte Methods for Simultaneous Detection of Anthraquinones

In fungal metabolite research, it is common for multiple related compounds to be produced and present in a single sample. Therefore, analytical methods capable of detecting and quantifying several analytes simultaneously are highly efficient and provide a more complete chemical profile. The analysis of this compound is often part of a broader investigation into the suite of anthraquinones and bianthraquinones produced by a specific fungus. nih.govmdpi.com

Chromatographic techniques are the cornerstone of multi-analyte detection. chemrevlett.com Methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), are developed to separate and identify multiple anthraquinones in a single analytical run. nih.govchemrevlett.com LC-MS/MS has become a preferred method, as it provides excellent sensitivity and specificity, allowing for the simultaneous monitoring of different classes of toxins without the need for chemical derivatization. nih.gov

Research on fungi from genera like Alternaria and Stemphylium frequently reports the co-isolation of numerous alterporriol-type compounds. For instance, studies have successfully isolated and identified this compound alongside other analogues such as Alterporriol A, B, C, N, and Q from the same fungal culture. mdpi.com Similarly, novel compounds like Alterporriol Z1, Z2, and Z3 were identified along with the known Alterporriols F and G. nih.gov These findings inherently demonstrate the use of multi-analyte methods that can resolve and characterize these structurally similar bianthraquinones simultaneously.

Table 3: Co-isolation of Alterporriol-Type Dimers from Fungal Cultures This table shows examples of alterporriol compounds that have been identified together in single research studies, illustrating the application of multi-analyte detection methods in discovering and profiling these anthraquinones.

| Fungal Source | Co-isolated Alterporriol Compounds | Analytical Method Basis | Reference |

| Stemphylium sp. | Alterporriol Z1, Alterporriol Z2, Alterporriol Z3, Alterporriol F, Alterporriol G, Alterporriol N | Spectroscopic Analyses (NMR, HRFABMS), ECD Measurements | nih.gov |

| Alternaria sp. (SK11) | Alterporriol S, (+)-aS-Alterporriol C | Spectroscopic Data (IR, UV, NMR), HRMS, ECD Spectroscopy | mdpi.comnih.gov |

| Stemphylium sp. 33231 | This compound, Alterporriol T, Alterporriol U | Not specified, likely chromatographic and spectroscopic methods | nih.gov |

| Alternaria porri | Alterporriols A, B, C, D, E, N, Q | Not specified, likely chromatographic and spectroscopic methods | mdpi.com |

Future Research Directions and Biotechnological Applications of Alterporriol E

Targeted Biosynthesis and Bioengineering of Alterporriol E Analogues

The natural production of this compound by fungal strains is often low, necessitating advanced biotechnological strategies to improve yields and generate novel derivatives.

The biosynthesis of fungal anthraquinones like this compound originates from the polyketide pathway, starting with acetate (B1210297) units that undergo a series of condensation reactions. nih.govmdpi.com Fungi such as Alternaria and Stemphylium species are known producers of alterporriols. nih.govnih.gov Pathway engineering presents a promising strategy to increase the production of this compound. This can be achieved through several established metabolic engineering techniques. mdpi.com

Key strategies could involve the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway or blocking pathways that compete for essential precursors. mdpi.compnnl.gov For instance, engineering the host's metabolism to increase the pool of precursor molecules like propionyl-CoA and (2S)-methylmalonyl-CoA could enhance yields, a strategy proven effective in the production of other complex polyketides like erythromycin (B1671065) in heterologous hosts such as Escherichia coli. nih.gov Furthermore, identifying and modifying regulatory elements within the biosynthetic gene cluster could lead to a significant upregulation of this compound production in its native fungal producers. nih.gov

Nature has already demonstrated the structural plasticity of the alterporriol scaffold, with numerous analogues such as Alterporriol A, B, C, D, G, N, and others having been isolated. nih.govnih.gov Synthetic biology offers powerful tools to expand upon this natural diversity. mdpi.com By manipulating the genes within the biosynthetic cluster, it is possible to create novel this compound analogues with potentially enhanced or entirely new biological activities.

This can be accomplished by introducing genes from other pathways to add different functional groups or by altering the specificity of existing enzymes. Heterologous expression of the entire biosynthetic gene cluster in a more genetically tractable host, like E. coli or Saccharomyces cerevisiae, provides a platform for such modifications. mdpi.commdpi.com This approach allows for the creation of compound libraries based on the this compound scaffold, which can then be screened for improved therapeutic properties.

Computational Approaches in this compound Research

Computational tools are becoming indispensable in natural product research, offering a rapid and cost-effective means to predict biological activities and understand mechanisms of action, thereby accelerating drug discovery. mdpi.com

In silico screening, or virtual screening, allows researchers to test a compound against vast libraries of biological targets to predict potential interactions. mdpi.comnih.gov this compound is known to possess antibacterial properties, and related compounds like Alterporriol C have shown inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), suggesting a potential role as an antituberculosis lead compound. nih.govnih.gov

Using in silico docking studies, this compound can be virtually screened against a wide array of other microbial enzymes, human receptors, and proteins implicated in various diseases. nih.gov This approach can uncover previously unknown biological activities and suggest new therapeutic avenues for this compound and its derivatives, guiding future in vitro and in vivo experimental validation. nih.govmdpi.com

To understand how this compound exerts its biological effects at a molecular level, advanced molecular dynamics (MD) simulations are a powerful tool. nih.gov These simulations can model the dynamic interactions between this compound and its target protein over time, providing critical insights into its binding mode, the stability of the complex, and the specific amino acid residues involved in the interaction.

A precedent for this approach exists for related fungal mycotoxins like alternariol (B1665735), where MD simulations were used to explore interactions with macromolecules. nih.gov Applying MD simulations to this compound could elucidate the precise mechanism behind its known antibacterial activity or its potential inhibition of targets like MptpB. This detailed mechanistic understanding is crucial for the rational design of more potent and selective this compound analogues.

Exploration of Novel Fungal Sources for this compound

The discovery of new fungal strains capable of producing this compound is a vital research direction. Isolating fungi from unique and underexplored environments can lead to the discovery of new alterporriol analogues or strains that produce known compounds in higher quantities. nih.govmdpi.com

To date, this compound and its congeners have been isolated from various fungi, predominantly from the genera Alternaria and Stemphylium. nih.govnih.gov These fungi have been sourced from diverse ecological niches, including as endophytes in mangrove trees (Bruguiera sexangula), from deep-sea sediments, and associated with other plants. mdpi.comnih.govnih.gov For example, Alternaria sp. (SK11) was isolated from a mangrove endophytic fungus, while Stemphylium sp. 33231 was also found in a mangrove tree. mdpi.comnih.govnih.gov Marine-derived fungi, in particular, are considered a rich source of novel bioactive compounds due to the unique selective pressures of their environment. mdpi.com Continued bioprospecting in marine and other unique terrestrial habitats is likely to yield new fungal producers of this compound and its structurally diverse relatives. nih.govnih.gov

Sustainable Production Strategies for this compound

The production of complex natural products like this compound, a bianthraquinone found in fungi such as Alternaria porri and Stemphylium sp., through traditional chemical synthesis is often challenging and economically unviable due to their intricate structures. nih.govnih.gov Biotechnological approaches offer a promising and sustainable alternative. Future research is expected to focus on developing microbial cell factories for the efficient and scalable production of this compound. Key strategies will likely involve heterologous expression and metabolic engineering.

Heterologous Expression: This technique involves transferring the biosynthetic gene cluster (BGC) responsible for this compound production from its native fungal host into a more tractable microbial chassis. frontiersin.org Organisms like Escherichia coli or the filamentous fungus Aspergillus niger are frequently used for this purpose due to their fast growth rates, well-understood genetics, and established fermentation processes. frontiersin.orgnih.gov The first step in this process is the identification of the complete BGC for this compound within the genome of the producing Alternaria or Stemphylium strain. Once identified, the gene cluster can be expressed in a host like A. niger. frontiersin.org Success in this area will depend on overcoming common challenges in heterologous expression, such as ensuring proper gene transcription, protein folding, and the availability of necessary precursor molecules in the new host. nih.gov

Metabolic Engineering: To maximize the yield of this compound in a native or heterologous host, metabolic engineering strategies are crucial. nih.gov This involves the targeted modification of the host's metabolic pathways to channel more precursors towards the synthesis of the desired compound. mdpi.com For this compound, a polyketide, this would mean increasing the intracellular pools of its building blocks, acetyl-CoA and malonyl-CoA. nih.gov Techniques could include:

Upregulating key enzymes in the central carbon metabolism to boost precursor supply. nih.gov

Downregulating or knocking out competing pathways that divert precursors away from this compound biosynthesis. mdpi.com

Optimizing the expression levels of the biosynthetic genes themselves to prevent the accumulation of toxic intermediates and to balance the metabolic load on the host cell. researchgate.net

These strategies, which have been successfully applied to the production of other complex natural products, represent a clear path toward the sustainable and industrial-scale biomanufacturing of this compound. researchgate.netfrontiersin.org

Integration of Omics Technologies in this compound Biosynthesis Research

A deep understanding of the biosynthetic pathway of this compound is a prerequisite for its biotechnological production. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unravel the complexities of fungal secondary metabolism. manchester.ac.uknih.gov

Genomics and Transcriptomics: The foundation for understanding this compound biosynthesis lies within the genome of the producing fungus. nih.govbiorxiv.org

Genomics: Whole-genome sequencing of Alternaria or Stemphylium species that produce this compound allows for the identification of the polyketide synthase (PKS) genes and the associated BGC responsible for its creation. nih.govresearchgate.net Comparative genomics, comparing producing and non-producing strains, can help pinpoint the specific gene cluster. biorxiv.org

Transcriptomics (RNA-Seq): This technology measures the expression levels of all genes under specific conditions. By comparing the transcriptomes of the fungus when it is actively producing this compound versus when it is not, researchers can identify which genes in the predicted BGC are upregulated, thus confirming their involvement in the pathway. mdpi.com This approach is also vital for understanding the regulatory networks that control the expression of the biosynthetic genes. researchgate.netmdpi.com

Proteomics and Metabolomics: While genomics and transcriptomics identify the genetic blueprint, proteomics and metabolomics provide a direct view of the functional machinery and chemical outputs of the cell.

Proteomics: This involves the large-scale study of proteins. By analyzing the proteome of the fungus under producing conditions, the specific enzymes (polyketide synthases, tailoring enzymes like oxidoreductases and transferases) involved in constructing the this compound molecule can be identified and characterized. ijcmas.comnih.gov This helps to confirm the function of genes identified through genomics and can reveal post-translational modifications that are critical for enzyme activity. nih.gov

Metabolomics: This technology provides a snapshot of all the small-molecule metabolites within the cell at a given time. mdpi.com Metabolomic analysis can identify the specific precursors and intermediates of the this compound pathway. It is also crucial for identifying metabolic bottlenecks in engineered strains, where an intermediate may accumulate, indicating a slow or inefficient enzymatic step that needs to be optimized. mdpi.comresearchgate.net

The synergistic use of these omics technologies will not only fully elucidate the biosynthetic pathway of this compound but also provide a detailed roadmap for rationally engineering a microbial host for its high-titer, sustainable production. frontiersin.orgresearchgate.net

Table 1: Overview of Omics Technologies in this compound Research

| Omics Technology | Key Application in this compound Research | Expected Outcome |

| Genomics | Identification of the Biosynthetic Gene Cluster (BGC) in producing Alternaria or Stemphylium species. biorxiv.orgnih.gov | Complete genetic blueprint for this compound biosynthesis. |

| Transcriptomics | Identifying genes that are actively expressed during this compound production; understanding gene regulation. mdpi.com | Confirmation of BGC gene function and discovery of regulatory factors. |

| Proteomics | Identifying and characterizing the specific enzymes (proteins) directly involved in the biosynthetic pathway. ijcmas.comnih.gov | Functional validation of enzymes and understanding of catalytic mechanisms. |

| Metabolomics | Identifying pathway intermediates and precursors; diagnosing metabolic bottlenecks in engineered strains. mdpi.com | A map of metabolic flux and targets for pathway optimization. |

Conclusion

Synthesis of Key Research Findings on Alterporriol E

This compound is a structurally complex bianthraquinone produced by fungi such as Alternaria porri and Stemphylium sp. tandfonline.comnih.gov Its structure has been meticulously determined through advanced spectroscopic methods. tandfonline.com Research has primarily highlighted its potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov While its cytotoxic effects appear to be dependent on its specific stereochemistry, its role in the ecological interactions of its producing organisms is an area of ongoing interest. nih.gov

Outstanding Questions and Challenges in this compound Research

Several questions regarding this compound remain unanswered. A key challenge is to fully elucidate its specific mechanism of antibacterial action. Further research is also needed to explore its full spectrum of biological activities beyond its antimicrobial effects. The complete laboratory synthesis of this compound remains a significant challenge, which, if overcome, could open avenues for the creation of novel analogs with enhanced activities. Understanding its precise role in fungal pathogenesis and ecology also requires further investigation.

Long-Term Impact and Future Prospects of this compound in Scientific Advancements

The unique structure and potent biological activity of this compound make it a promising lead compound for the development of new therapeutic agents, particularly new antibiotics to combat the growing threat of antimicrobial resistance. Its complex chemical architecture also presents an interesting target for synthetic chemists, pushing the boundaries of what is possible in the laboratory. Continued research into this compound and other natural products from fungi is likely to yield further discoveries with significant implications for medicine and biotechnology.

Q & A

Q. How is Alterporriol E isolated and structurally characterized from fungal sources?

this compound is isolated via solvent extraction followed by chromatographic techniques (e.g., silica gel, gel filtration, and reverse-phase HPLC). Structural elucidation involves high-resolution mass spectrometry (HRESIMS) for molecular formula determination, 1D/2D NMR for planar structure analysis, and X-ray crystallography or circular dichroism (CD) for absolute configuration assignment. For example, X-ray diffraction confirmed the stereochemistry of this compound in Stemphylium sp. SCSIO 40436 .

Q. What distinguishes this compound from structurally similar analogs like Alterporriol D?

this compound and D differ in hydroxylation patterns and stereochemistry. Comparative NMR analysis and X-ray crystallography reveal distinct substituent positions (e.g., hydroxyl or methoxy groups) and axial chirality. For instance, this compound’s absolute configuration was confirmed via CD spectroscopy, while Alterporriol D required comparative analysis with literature data .

Q. Which fungal species are known to produce this compound?

this compound is primarily isolated from Alternaria porri and mangrove endophytic fungi such as Stemphylium sp. SCSIO 40436. Strain-specific biosynthesis is confirmed through ITS sequencing and metabolite profiling .

Advanced Research Questions

Q. What biosynthetic pathways are hypothesized for this compound in Alternaria species?

this compound is proposed to derive from dimerization of monomeric anthraquinones (e.g., macrosporin or altersolanol A) via oxidative coupling. Pathway validation involves isotopic labeling, gene cluster analysis, and comparative HPLC profiling of intermediates in A. porri fermentations .

Q. How can HPLC methods be optimized for quantifying this compound in complex fungal extracts?

Reverse-phase HPLC with UV detection (e.g., 254 nm) using C18 columns and gradient elution (water-acetonitrile with 0.1% formic acid) achieves resolution. Method validation includes spike-recovery tests and comparison with standards from A. porri fermentations .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., antimicrobial potency variations) require standardized assays (e.g., broth microdilution for MICs), purity verification (HPLC ≥95%), and controlled culture conditions. For example, this compound’s activity against Acinetobacter baumannii was confirmed only in specific strains, highlighting the need for pathogen-specific testing .

Q. How can molecular dynamics (MD) simulations predict this compound’s interaction with viral proteases?

MD simulations (e.g., GROMACS) model ligand-protein interactions using force fields (Charm36/OPLS-AA) and assess binding stability via RMSD/RMSF analysis. For related anthraquinones like Alterporriol Q, simulations revealed stable binding to SARS-CoV-2 Mpro, driven by van der Waals and electrostatic interactions .

Q. What gaps exist in current research on this compound, and how can they be addressed?

Limited data on in vivo toxicity, pharmacokinetics, and mechanistic targets necessitate:

- Toxicity screens : Caenorhabditis elegans or zebrafish models.

- Omics integration : Transcriptomics to identify gene regulation in host organisms.

- Synthetic analogs : Structure-activity relationship (SAR) studies to enhance bioactivity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations